Maltododecaose

Enzyme Kinetics α-Amylase Maltodextrin

This rigorously defined >95% HPLC linear maltododecaose (DP12) is essential for eliminating the kinetic ambiguity inherent in polydisperse industrial maltodextrins. Unlike heterogeneous mixtures, this homogeneous substrate enables unambiguous determination of Km, kcat, and enzyme subsite architecture for α-amylases and related starch-active enzymes. It uniquely reveals extended carbohydrate-binding surfaces critical for structural biology of starch-modifying enzymes, which are invisible to shorter oligosaccharides.

Molecular Formula C₇₂H₁₂₂O₆₁
Molecular Weight 1963.7
CAS No. 58634-79-0
Cat. No. B1142617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltododecaose
CAS58634-79-0
SynonymsO-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-g
Molecular FormulaC₇₂H₁₂₂O₆₁
Molecular Weight1963.7
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O
InChIInChI=1S/C72H122O61/c73-1-13-25(85)26(86)39(99)62(112-13)124-51-15(3-75)114-64(41(101)28(51)88)126-53-17(5-77)116-66(43(103)30(53)90)128-55-19(7-79)118-68(45(105)32(55)92)130-57-21(9-81)120-70(47(107)34(57)94)132-59-23(11-83)122-72(49(109)36(59)96)133-60-24(12-84)121-71(48(108)37(60)97)131-58-22(10-82)119-69(46(106)35(58)95)129-56-20(8-80)117-67(44(104)33(56)93)127-54-18(6-78)115-65(42(102)31(54)91)125-52-16(4-76)113-63(40(100)29(52)89)123-50-14(2-74)111-61(110)38(98)27(50)87/h13-110H,1-12H2/t13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26+,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-/m1/s1
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maltododecaose (CAS 58634-79-0): A Defined Linear α-(1→4)-Glucododecasaccharide Reference Standard for Precision Enzymology and Glycobiology


Maltododecaose (G12, DP12) is a rigorously defined linear oligosaccharide composed of twelve D-glucose units linked exclusively by α-1,4-glycosidic bonds [1]. With a molecular formula of C₇₂H₁₂₂O₆₁ and a molecular weight of 1963.7 g/mol [1], it is sourced from the controlled hydrolysis and chromatographic purification of starch . As a discrete, high-purity oligosaccharide, it serves as an essential reference standard and substrate for investigating the precise mechanisms, kinetics, and substrate specificities of starch-active enzymes, distinguishing it from heterogeneous industrial maltodextrins [1].

The Procurement Case Against Substituting Maltododecaose with Undefined Maltodextrins or Other Maltooligosaccharides


Substituting maltododecaose with a generic maltodextrin (e.g., DE9 or DE19) or a smaller maltooligosaccharide (e.g., maltoheptaose) introduces critical experimental uncertainty. Unlike maltododecaose, which is a homogeneous, single-degree-of-polymerization (DP12) molecule with >95% HPLC purity , maltodextrins are heterogeneous mixtures of varying chain lengths and branching patterns [1]. This heterogeneity prevents the derivation of unambiguous kinetic constants (Km, kcat), confounds the interpretation of enzymatic cleavage patterns, and renders high-resolution structural studies impossible. Furthermore, even among defined maltooligosaccharides, the chain length dictates the number of enzyme subsites occupied, which directly modulates binding affinity, catalytic efficiency, and the specific products formed [2].

Quantitative Differentiation of Maltododecaose: Comparative Enzyme Kinetics, Structural Biology, and Analytical Benchmarking Data


Comparative α-Amylase Kinetics: Maltododecaose Exhibits a 47-Fold Lower Turnover Number Compared to Heterogeneous Maltodextrin

When assayed with a specific α-amylase (EC 3.2.1.33) under identical conditions (50 mM sodium phosphate buffer, pH 7.5, 30°C), maltododecaose demonstrates a turnover number (kcat) of 0.0478 s⁻¹, which is markedly lower than the kcat of 2.24 s⁻¹ observed for a heterogeneous DE9 maltodextrin substrate [1]. This stark, nearly 47-fold difference in catalytic rate underscores that maltododecaose is processed with significantly different kinetics by the same enzyme, rendering it a poor proxy for studies aiming to model the hydrolysis of complex, polydisperse starch substrates [1].

Enzyme Kinetics α-Amylase Maltodextrin Substrate Specificity

α-Amylase Km Values: Maltododecaose Exhibits ~70% Higher Km Compared to Maltononaose, Defining Subsite Binding Limits

A study on Bacillus licheniformis thermostable α-amylase (BLA) systematically compared a series of linear maltooligosaccharides from G2 to G12. While maltononaose (G9) was the preferred substrate with a Km of 0.36 mM, maltododecaose (G12) exhibited a Km of 0.62 mM [1]. This represents a ~72% higher Michaelis constant, indicating a lower apparent binding affinity for the enzyme. This finding was instrumental in proposing a model with nine subsites in the enzyme's active site, where the G12 chain length extends beyond the optimal binding pocket [1].

Enzyme Kinetics Michaelis-Menten α-Amylase Subsite Mapping

Structural Elucidation: A 2.35 Å Crystal Structure of Maltododecaose Bound to Rice Starch Branching Enzyme I Reveals Unique Acceptor Chain Binding Site

A high-resolution (2.35 Å) X-ray crystal structure of a maltododecaose dodecamer bound to the starch branching enzyme I (BEI) from Oryza sativa L. has been solved (PDB ID: 7ML5) [1]. This structure reveals a previously unidentified large binding surface on the enzyme that extends from the exterior to the active site, a feature not observable with smaller oligosaccharides like maltoheptaose or maltooctaose [1]. This surface was functionally confirmed as the acceptor chain binding site, providing atomic-level insight into the mechanism of starch biosynthesis [1].

Structural Biology X-ray Crystallography Starch Branching Enzyme Protein-Ligand Interaction

Analytical Benchmarking: Maltododecaose Defined by a Specific LC-HRMS m/z Signature (980.3140 [M-2H]²⁻) for Unambiguous Identification in Complex Mixtures

In the context of detecting honey adulteration with sugar syrups, a study using LC-HRMS (Q Exactive Focus Orbitrap) identified maltododecaose as a specific marker with an exact mass of m/z 980.3140 for the [M-2H]²⁻ ion [1]. This precise mass spectrometric signature allows for the unequivocal differentiation of maltododecaose (DP12) from its nearest homologs, such as maltoundecaose (DP11) and maltotridecaose (DP13), which have different m/z values [1]. This level of analytical specificity is not achievable with bulk maltodextrin measurements, which would only yield an average molecular weight [1].

Analytical Chemistry Food Authentication LC-HRMS Adulteration Detection

Defined Research and Industrial Application Scenarios for Maltododecaose Based on Quantitative Evidence


Precision Enzyme Kinetics and Subsite Mapping of Starch-Active Hydrolases

Maltododecaose is the substrate of choice for determining the kinetic parameters (Km, kcat, kcat/Km) of α-amylases and related enzymes with chain lengths that approach the limit of the enzyme's active site cleft. Its use enables the rigorous mapping of enzyme subsite architecture, as demonstrated by the 72% higher Km for G12 compared to G9, which directly informed a 9-subsites model for B. licheniformis α-amylase [1]. Researchers should prioritize this compound to avoid the kinetic ambiguity introduced by polydisperse maltodextrins.

High-Resolution Structural Biology of Carbohydrate-Active Enzymes (CAZymes)

As a co-crystallization ligand, maltododecaose is uniquely suited for structural studies requiring the visualization of extended carbohydrate-binding sites. The 2.35 Å crystal structure of BEI in complex with maltododecaose (PDB 7ML5) revealed a novel acceptor chain binding surface that extends over 10 Å beyond the active site, a structural feature critical for understanding starch biosynthesis and engineering but invisible to shorter oligosaccharides [2]. Procurement of G12 is essential for any structural biology project investigating the full substrate interaction landscape of starch-modifying enzymes.

Definitive Food Authentication and Adulteration Analysis via LC-HRMS

In analytical food science, maltododecaose serves as a high-specificity marker for detecting the fraudulent addition of industrial syrups to premium products like honey. Its unique m/z signature (980.3140 [M-2H]²⁻) provides an unambiguous and quantifiable peak, allowing for confident differentiation from other maltooligosaccharides (e.g., G11, G13) and complex carbohydrate backgrounds [3]. This level of analytical rigor is mandatory for regulatory compliance and brand protection, justifying the procurement of a defined, high-purity standard over less specific materials.

Fundamental Research on Starch Granule Architecture and the Human Gut Microbiome

Maltododecaose is a critical molecular tool for probing the higher-order structure of starch and its interactions with gut microbial proteins. For instance, crystallographic studies on the R. bromii amylosome protein Sas6 utilized a double helical dimer of maltododecaose to elucidate how this key gut symbiont binds to and degrades resistant starch [4]. This application underscores the compound's value in preclinical and nutritional research aimed at understanding starch digestibility and its impact on the gut ecosystem.

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